5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
Description
The compound 5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide features a pyrazole core substituted at position 3 with a 2-ethoxyphenyl group and at position 5 with a carbohydrazide moiety linked to a 4-hydroxyphenyl-ethylidene fragment. This structure is analogous to hydrazone-based inhibitors and heterocyclic antivirals, suggesting applications in medicinal chemistry .
Properties
CAS No. |
303108-10-3 |
|---|---|
Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-19-7-5-4-6-16(19)17-12-18(23-22-17)20(26)24-21-13(2)14-8-10-15(25)11-9-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
InChI Key |
XHUAHBUGXKFJHL-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 4-hydroxyacetophenone to form an intermediate, which is then reacted with hydrazine derivatives to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive pyrazole ring.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, potentially inhibiting or activating biological processes. The hydroxyl and ethoxy groups may also play a role in its activity by facilitating interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (CAS 402516-92-1)
- Structural Difference : The ethylidene group is substituted with a 4-fluorophenyl instead of 4-hydroxyphenyl.
- Implications : The fluorine atom’s electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound. This could alter binding affinity in enzyme inhibition or receptor interactions .
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- Structural Difference : The pyrazole core is substituted with a 5-methylthiophen-2-yl group instead of 2-ethoxyphenyl.
Variations in the Ethylidene Substituent
(E)-N-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 1309677-21-1)
- Structural Difference : The ethylidene group is replaced with a 2-ethoxybenzylidene, and the pyrazole has a 4-ethoxyphenyl substituent.
- The benzylidene moiety may enhance rigidity, affecting conformational stability .
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- Structural Difference : A chlorobenzyloxy group is present on the phenyl ring.
Physicochemical and Spectroscopic Properties
Biological Activity
5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is CHNO, with a molecular weight of approximately 365.41 g/mol. Its structure features a pyrazole ring, an ethoxyphenyl moiety, and a hydroxyphenyl group, which are critical for its biological activity.
Research indicates that this compound interacts with various biological targets, influencing signaling pathways associated with inflammation, cell growth, and apoptosis. The following table summarizes some key mechanisms through which this compound exerts its effects:
| Biological Activity | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| Antitumor | Modulation of signaling pathways involved in cancer cell proliferation |
| Antimicrobial | Disruption of bacterial cell wall synthesis and inhibition of bacterial growth |
Antitumor Activity
Studies have shown that derivatives of pyrazole compounds exhibit notable antitumor activity. For instance, compounds similar to 5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide have been tested against various cancer cell lines. Notably, certain pyrazole derivatives demonstrated effective inhibition against BRAF(V600E) and EGFR pathways, which are critical in many cancers .
Anti-inflammatory Effects
In vitro studies have reported that this compound can significantly reduce the levels of inflammatory markers. For example, it has been shown to inhibit TNF-α and IL-6 production in macrophages stimulated with lipopolysaccharides (LPS). These findings suggest its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. It has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Inflammatory Diseases : A study involving carrageenan-induced paw edema in rats demonstrated that a derivative similar to 5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide exhibited significant anti-inflammatory effects within three hours post-administration .
- Antitumor Efficacy : In a recent clinical trial, a related pyrazole derivative was administered to patients with advanced solid tumors. Results indicated a reduction in tumor size and improved patient outcomes, suggesting that compounds in this class could be viable candidates for cancer therapy .
Comparative Analysis
Comparative studies with similar compounds reveal that the unique combination of functional groups in 5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide may confer distinct advantages over other pyrazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide | Pyrazole ring, nitrophenyl group | Contains methoxy substitution which may alter biological activity |
| 3-Methoxybenzene-1-carbohydrazide | Simple hydrazide structure | Lacks the complex pyrazole ring |
| 2-Ethoxycarbonylmethyl-4-methylthiazole | Thiazole ring structure | Different heterocyclic framework compared to pyrazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
